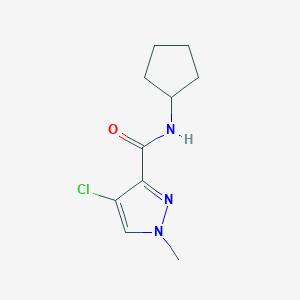

4-chloro-N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide

Description

4-Chloro-N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide (molecular formula: C₁₀H₁₄ClN₃O; molecular weight: 227.69 g/mol) is a pyrazole-based carboxamide derivative characterized by a chloro substituent at the 4-position, a methyl group at the 1-position, and a cyclopentylamide moiety at the 3-position. Its physicochemical properties include a hydrogen bond donor count of 1, hydrogen bond acceptor count of 2, and an XLogP value of 1.7, indicating moderate lipophilicity . This compound has been cataloged in PubChem (CID: 891856) and ChEMBL (CHEMBL1360349), with reported bioassay potency of 6309.6 nM, though its specific biological target remains unelucidated in the provided evidence .

Properties

IUPAC Name |

4-chloro-N-cyclopentyl-1-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O/c1-14-6-8(11)9(13-14)10(15)12-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEWMHZKRUKXXFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)NC2CCCC2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide typically involves a multi-step process. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the chlorine atom and the cyclopentyl group. The final step involves the formation of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxamide group to an amine.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while nucleophilic substitution can introduce various functional groups in place of the chlorine atom .

Scientific Research Applications

Pharmacological Research

4-chloro-N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide has been investigated for its role as a potential inhibitor of specific enzymes involved in lipid metabolism. For instance, it has been studied as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme that plays a crucial role in the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs) .

Case Study :

In a study focusing on the structure–activity relationship (SAR) of pyrimidine derivatives, modifications to similar compounds led to the identification of potent inhibitors with favorable pharmacokinetic properties. The findings suggest that the optimization of such compounds could lead to significant advancements in understanding lipid signaling pathways in neurological contexts .

Anti-inflammatory Effects

Research has indicated that pyrazole derivatives exhibit anti-inflammatory properties. Compounds structurally related to this compound have shown efficacy in reducing inflammation in various models, including carrageenan-induced edema .

Data Table: Anti-inflammatory Activity Comparison

| Compound Name | IC50 (µM) | Model Used |

|---|---|---|

| Compound A | 12.5 | Carrageenan-induced edema |

| Compound B | 8.0 | Carrageenan-induced edema |

| This compound | TBD | TBD |

Anticancer Potential

The anticancer properties of pyrazole derivatives have been widely studied, with some compounds demonstrating significant cytotoxic effects against various cancer cell lines. Preliminary studies suggest that this compound may also exhibit similar properties.

Case Study :

In a series of experiments assessing the cytotoxicity of pyrazole derivatives against human cancer cell lines (Huh7, MCF7, HCT116), compounds with structural similarities to this compound showed promising results, indicating potential for further investigation into this compound's efficacy .

Mechanism of Action

The mechanism of action of 4-chloro-N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Pyrazole-carboxamide derivatives exhibit diverse pharmacological profiles depending on substituent variations. Key analogs and their properties are summarized below:

Key Observations:

- Substituent Effects on Lipophilicity : The target compound’s cyclopentyl group balances lipophilicity (XLogP = 1.7) compared to analogs with aromatic substituents (e.g., 3a, XLogP ≈ 3.0 inferred from structure). The cyclohexyl analog () likely has higher lipophilicity due to the larger aliphatic ring .

- Melting Points and Crystallinity : Halogen-rich analogs (e.g., 3b with dual chloroaryl groups) exhibit higher melting points (171–172°C vs. 133–135°C for 3a), suggesting enhanced crystallinity from halogen-mediated intermolecular interactions .

- Bioactivity : The 3-pyridylmethyl-substituted analog () demonstrates potent CB1 receptor antagonism (IC₅₀ = 0.139 nM), likely due to optimized π-π stacking and hydrogen bonding from the pyridine and dichlorophenyl groups . In contrast, the target compound’s lower potency (6309.6 nM) may reflect insufficient hydrophobic or electrostatic interactions at analogous targets .

Spectroscopic and Analytical Data

- NMR : Pyrazole protons resonate at δ 7.2–8.1 ppm, while methyl groups appear at δ 2.4–2.7 ppm across analogs . The target compound’s cyclopentyl group would likely show multiplet signals at δ 1.5–2.0 ppm.

- Mass Spectrometry : All compounds exhibit [M+H]+ peaks consistent with molecular formulas (e.g., 403.1 for 3a) .

Biological Activity

4-Chloro-N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide (CAS Number: 489406-95-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapy and protein kinase inhibition. This article delves into its biological activity, structure-activity relationships, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C10H14ClN3O |

| Molecular Weight | 227.69 g/mol |

| IUPAC Name | This compound |

| LogP | 1.4985 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Polar Surface Area | 40.099 Ų |

The biological activity of this compound is primarily attributed to its role as a protein kinase inhibitor. The pyrazole scaffold is known for its ability to interact with various kinases, making it a valuable structure in drug design aimed at targeting cancer pathways.

Protein Kinase Inhibition

Research indicates that compounds with similar pyrazole structures can effectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, studies have shown that derivatives of pyrazole can induce cell cycle arrest and apoptosis in various cancer cell lines by disrupting CDK activity .

Case Studies and Research Findings

-

Anticancer Activity :

- A study highlighted the effectiveness of pyrazole derivatives, including those similar to this compound, in inhibiting the proliferation of melanoma (A375) and lung cancer (H460) cell lines. These compounds were noted to induce G2/M phase arrest and promote apoptosis through increased levels of reactive oxygen species (ROS) .

- Structure-Activity Relationship (SAR) :

- Pharmacokinetic Properties :

Q & A

Q. What are the optimal synthetic routes for 4-chloro-N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide, and how can reaction conditions be controlled to maximize yield and purity?

The synthesis typically involves multi-step reactions, including cyclocondensation, substitution, and carboxamide formation. Key steps include:

- Temperature control : Maintaining 60–80°C during cyclization to prevent side reactions.

- pH adjustment : Using mild bases (e.g., K₂CO₃) to facilitate nucleophilic substitution of the chloro group.

- Solvent selection : Polar aprotic solvents like DMSO or acetonitrile enhance reaction efficiency . Purification often employs recrystallization or column chromatography, monitored by TLC to confirm intermediate purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., cyclopentyl vs. methyl groups) and confirms carboxamide formation.

- Mass spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]⁺ peak at m/z 296.1).

- HPLC : Quantifies purity (>98%) and detects trace impurities .

Q. How do the functional groups (e.g., chloro, carboxamide) influence reactivity in further derivatization?

- The chloro group undergoes nucleophilic substitution with amines or alkoxides, enabling modifications at the pyrazole core.

- The carboxamide participates in hydrogen bonding, affecting solubility and biological target interactions.

- Controlled oxidation (e.g., KMnO₄) can convert methyl groups to carboxylic acids for enhanced polarity .

Advanced Research Questions

Q. How can computational modeling guide the optimization of synthesis pathways and predict byproduct formation?

Quantum chemical calculations (e.g., DFT) predict reaction energetics and transition states. For example:

Q. What strategies are effective in establishing structure-activity relationships (SAR) for this compound in medicinal chemistry?

SAR studies require systematic substitution and biological testing:

- Substituent variation : Compare analogs with different halogens (e.g., Br, F) or aryl groups (Table 1).

- Biological assays : Test kinase inhibition or antimicrobial activity using standardized protocols (e.g., MIC assays).

Q. How should researchers address contradictory data in biological activity across similar compounds?

Contradictions often arise from assay variability or structural nuances. Mitigation strategies include:

- Standardized protocols : Replicate assays under identical conditions (e.g., cell lines, incubation times).

- Crystallography : Resolve binding modes (e.g., X-ray structures of ligand-target complexes) to explain potency differences.

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., logP vs. bioavailability) .

Q. What advanced purification techniques resolve challenges in isolating isomers or polymorphs?

- Chiral HPLC : Separates enantiomers using cellulose-based columns.

- Crystallography-guided recrystallization : Solvent mixtures (e.g., EtOH/H₂O) favor specific polymorphs.

- Dynamic NMR : Detects rotameric equilibria in solution affecting reactivity .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.